(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
(4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBLTQPAZVVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists.
Biological Activity
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The molecular formula of this compound is with a molecular weight of 223.66 g/mol. Its structural representation includes a chlorophenyl group and a methyl-substituted oxadiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN3O |
| Molecular Weight | 223.66 g/mol |
| IUPAC Name | (4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors such as hydrazides with carboxylic acids under dehydrating conditions. This method allows for the formation of the oxadiazole ring efficiently. The industrial production may utilize continuous flow reactors to optimize yield and purity .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or proteins crucial for cancer cell survival .
2. Antimicrobial Properties
The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. Its activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes .
3. Agricultural Applications
Due to its antifungal and antibacterial properties, it is being explored as a potential pesticide candidate. Its effectiveness against plant pathogens can contribute to sustainable agricultural practices .
The biological activity of this compound is primarily linked to its interaction with molecular targets involved in critical biochemical pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes that are vital for the growth and replication of cancer cells or pathogens.
- Cell Membrane Disruption : The compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis .
Anticancer Research
A study published in MDPI highlighted the anticancer potential of similar oxadiazole derivatives. These compounds exhibited IC50 values in micromolar ranges against various cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
